molecular formula C21H16ClN3O3S B3006002 (5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 1100291-69-7

(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B3006002
CAS No.: 1100291-69-7
M. Wt: 425.89
InChI Key: FGODHHBQUCPEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a quinoline, a dioxole, a pyrazole, and a thiophene. Quinolines are aromatic compounds that are often used in the synthesis of pharmaceuticals and dyes . Dioxoles are heterocyclic compounds that contain two oxygen atoms. Pyrazoles are another type of heterocyclic compound that contain nitrogen atoms and are found in various pharmaceuticals. Thiophenes are sulfur-containing aromatic compounds that are used in the synthesis of dyes and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinoline, dioxole, pyrazole, and thiophene rings would all contribute to the overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the quinoline, dioxole, pyrazole, and thiophene rings would likely make the compound relatively stable and resistant to decomposition .

Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis of various heterocyclic compounds, highlighting their potential in creating pharmacologically active molecules. For example, studies on the reactions of anthranilamide with isocyanates have led to the synthesis of new compounds like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, showcasing methods for constructing complex molecular structures which could be foundational in developing new therapeutics or materials with unique properties (Chern et al., 1988).

Cytotoxicity and Biological Activities

The convergent synthesis of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones and their cytotoxicity evaluation represents a significant stride in identifying compounds with potential anticancer properties. These compounds, through a series of synthetic steps, have shown significant cytotoxicity in human leukocytes at high concentrations, indicating their relevance in cancer research and potential therapeutic applications (Bonacorso et al., 2016).

Structural and Conformational Analysis

The synthesis and structural evaluation of heterocyclic compounds, such as the analysis of 2-phenylpyrazolo[4,3-c]quinolin-3-one monohydrates, contribute to our understanding of how molecular structure impacts physical and chemical properties. These insights are crucial for the design of molecules with specific functions, whether they be for pharmaceuticals, materials science, or catalysis (Ferreira et al., 2013).

Corrosion Inhibition

Compounds with quinoxaline moieties have been studied for their corrosion inhibition properties, showcasing the versatility of heterocyclic compounds beyond biological applications. These studies not only contribute to the field of materials science by offering solutions to corrosion problems but also illustrate the broad utility of complex organic molecules in industrial applications (Saraswat & Yadav, 2020).

Properties

IUPAC Name

[3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-5-cyclopropyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c22-20-13(6-12-7-17-18(28-10-27-17)9-14(12)23-20)16-8-15(11-3-4-11)24-25(16)21(26)19-2-1-5-29-19/h1-2,5-7,9,11,16H,3-4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGODHHBQUCPEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl)C(=O)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.